REACTION_CXSMILES
|
C([S:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][S:12]([CH3:15])(=[O:14])=[O:13])=[CH:7][CH:6]=1)(=O)C.Cl>CO>[CH3:15][S:12]([O:11][C:8]1[CH:9]=[CH:10][C:5]([SH:4])=[CH:6][CH:7]=1)(=[O:13])=[O:14]
|
Name
|
|
Quantity
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20.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)SC1=CC=C(C=C1)OS(=O)(=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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, is added
|
Type
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CONCENTRATION
|
Details
|
The solution is then concentrated in vacuo to approximately 40 ml
|
Type
|
WASH
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Details
|
of chloroform, washed with 50 ml
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Type
|
DRY_WITH_MATERIAL
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Details
|
of water, dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
to give 15.8 g
|
Type
|
CUSTOM
|
Details
|
(93%) of the desired thiophenol as a white crystalline solid, m.p.=66°-68° C. (after recrystallization from carbon tetrachloride)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CS(=O)(=O)OC1=CC=C(C=C1)S
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |